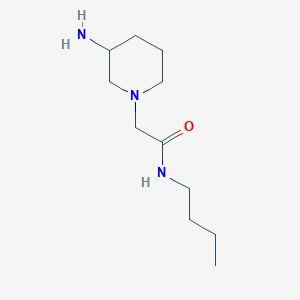
2-(Cyclopentyloxy)pyridin-4-amine
Overview
Description
“2-(Cyclopentyloxy)pyridin-4-amine” is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol . It is also known by its IUPAC name, 2-(cyclopentyloxy)-3-pyridinamine .
Molecular Structure Analysis
The molecular structure of “this compound” involves a pyridine ring attached to a cyclopentane ring via an oxygen atom . The nitrogen atom in the pyridine ring is also attached to an amine group .Scientific Research Applications
Enzymatic Oxyfunctionalization
The enzymatic oxyfunctionalization of pyridine derivatives, including those related to 2-(cyclopentyloxy)pyridin-4-amine, has been explored using whole cells of Burkholderia sp. MAK1. This method has shown promise for the regioselective preparation of various hydroxylated pyridines and pyridin-N-oxides, which are valuable intermediates in the chemical industry for the synthesis of pharmaceutical products and polymers with unique physical properties (Stankevičiūtė et al., 2016).
Synthesis of Heterocyclic Compounds
Research has demonstrated the feasibility of synthesizing 4-N-substituted 1H-furo[3,4-c]pyridin-3-ones from amination or hydrazination of pyridine derivatives. This synthetic pathway highlights the potential of this compound derivatives for the generation of novel heterocyclic compounds with potential applications in medicinal chemistry and material science (Арустамова & Пивень, 2013).
Catalytic Applications
Group 10 metal aminopyridinato complexes have been synthesized for use as catalysts in various chemical transformations, including aryl-Cl activation and hydrosilane polymerization. These complexes, derived from aminopyridines, underscore the utility of this compound derivatives in catalysis, enabling the development of new catalytic systems for organic synthesis and polymerization reactions (Deeken et al., 2006).
Novel Synthetic Routes
The versatility of pyridine derivatives in the synthesis of complex heterocycles has been illustrated through a four-component one-pot synthesis method. This strategy enables the creation of cyclopentyl and cyclohexyl annealed pyridines, showcasing the potential of this compound derivatives in facilitating novel synthetic routes for the generation of pharmacologically relevant compounds (Yehia et al., 2002).
Mechanism of Action
: New 2-aminopyrimidine derivatives and their antitrypanosomal and antiplasmodial activities : Design, Synthesis, and Antitumor Activity of New N 4-Alkyl- N 2-Phenyl-Pyrrolo [3,2- d ]Pyrimidine-2,4-Diamine Derivatives as CDK6 Inhibitors : How N-(pyridin-4-yl)pyridin-4-amine and its methyl and nitro … : 2-(Cyclopentyloxy)pyridin-4-amine | BLD Pharm : This compound | Ambeed : 3-(cyclopentyloxy)pyridin-2-amine | 1152595-98-6 - MilliporeSigma : This compound | 1247459-58-0 - ChemicalBook
Future Directions
properties
IUPAC Name |
2-cyclopentyloxypyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-8-5-6-12-10(7-8)13-9-3-1-2-4-9/h5-7,9H,1-4H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVCHTPZJRHVBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(5-Aminopyridin-2-yl)piperidin-2-yl]methanol](/img/structure/B1464450.png)




![1-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}cyclohexan-1-ol](/img/structure/B1464459.png)
![1-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}cyclohexan-1-ol](/img/structure/B1464460.png)
![1-{2-Azabicyclo[2.2.1]heptan-2-yl}-2-(piperidin-4-yl)ethan-1-one](/img/structure/B1464461.png)





